1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea

Urea transporter UT‑A1 Diuretics

Order 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea (CAS 1448133-45-6) as a high-purity reference standard for kidney transporter research. It is the only diaryl urea chemotype with dual, quantitatively-defined UT-A1 (5.0 µM) and URAT1 (3.2 µM) affinities in a single, non-sulfonamide scaffold. Its convergent synthetic route supports rapid analoging for medicinal chemistry programs. Ideal for in vitro mechanistic studies requiring a safe, rule-of-5 compliant probe.

Molecular Formula C15H17ClN4O5
Molecular Weight 368.77
CAS No. 1448133-45-6
Cat. No. B2815274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea
CAS1448133-45-6
Molecular FormulaC15H17ClN4O5
Molecular Weight368.77
Structural Identifiers
SMILESCOC1=CC(=C(C=C1NC(=O)NC2=CN=C(N=C2OC)OC)Cl)OC
InChIInChI=1S/C15H17ClN4O5/c1-22-11-6-12(23-2)9(5-8(11)16)18-14(21)19-10-7-17-15(25-4)20-13(10)24-3/h5-7H,1-4H3,(H2,18,19,21)
InChIKeyZGPOOBIVSNFMDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea (CAS 1448133-45-6) – Chemical Identity & Pharmacological Classification for Targeted Procurement


1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea (CAS 1448133-45-6) is a fully synthetic, non‑sulfonamide diaryl urea [1]. It bears a 5‑chloro‑2,4‑dimethoxyphenyl ring on one urea nitrogen and a 2,4‑dimethoxypyrimidin‑5‑yl moiety on the other. The compound has been profiled in public bioactivity databases as a dual urea‑transporter (UT‑A1) and urate‑anion‑transporter (URAT1) ligand, with reproducible IC₅₀ values in the low‑micromolar range [2][3]. Its physicochemical properties (MW = 368.77 g·mol⁻¹, cLogP ~2.5, 5 H‑bond acceptors) place it in a favorable oral drug‑like space distinct from many older UT inhibitors [1].

Why Generic Substitution Fails for 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea – Structural Determinants of Target Engagement


Diaryl ureas that share the 2,4‑dimethoxypyrimidine terminus frequently cluster as kinase inhibitors (e.g., FGFR, MDM2), whereas those retaining the 5‑chloro‑2,4‑dimethoxyphenyl group but varying the heteroaryl partner (e.g., PNU‑120596) act as α7 nAChR allosteric modulators [1][2]. The target compound is distinct because it simultaneously engages two solute‑carrier transporters (UT‑A1 and URAT1) with quantitatively characterized affinities [3][4]. Removing the 2,4‑dimethoxy substitution on the pyrimidine (e.g., the 2‑methoxy analog) alters both potency and selectivity between UT‑A1 and URAT1, while replacing the 5‑chloro atom typically abolishes UT‑A1 inhibition altogether. Consequently, small structural modifications produce divergent pharmacology, making simple in‑class substitution unreliable for projects that require a defined UT‑A1/URAT1 dual‑activity profile.

Product‑Specific Quantitative Evidence for 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea – Comparator‑Anchored Differentiation Data


UT‑A1 Inhibitory Potency vs. the Classic UT Inhibitor Dimethylthiourea (DMTU)

The target compound inhibits rat UT‑A1 with an IC₅₀ of 5.0 µM (5.00E+3 nM), making it approximately 400‑ to 600‑fold more potent than the classical UT inhibitor dimethylthiourea (DMTU), which exhibits UT‑A1 IC₅₀ values of 2–3 mM [1][2]. This potency gain is critical because DMTU concentrations required for UT inhibition cannot be achieved in vivo without systemic toxicity, whereas the target compound operates in a concentration range compatible with drug‑like pharmacokinetics.

Urea transporter UT‑A1 Diuretics

UT‑A1 vs. UT‑B Selectivity Window Compared to Non‑selective Urea Analogs

In parallel assays employing the same MDCK cell expression platform, the target compound shows an IC₅₀ of 10.0 µM (1.00E+4 nM) against rat UT‑B, yielding a UT‑A1/UT‑B selectivity ratio of 2.0 [1][2]. By contrast, DMTU displays no measurable UT‑A1 vs. UT‑B selectivity (ratio ≈1) [2]. While a 2‑fold window is modest, it demonstrates that the 2,4‑dimethoxypyrimidine‑5‑yl substitution engenders a selectivity fingerprint absent in the small‑molecule urea analogs commonly used as UT reference standards.

Transporter selectivity UT‑B Kidney medulla

Human URAT1 Inhibitory Activity vs. Structurally Related Diaryl Urea URAT1 Ligands

The target compound inhibits human URAT1 with an IC₅₀ of 3.2 µM (3.22E+3 nM) in a ¹⁴C‑uric acid uptake assay, placing it in the same potency class as early‑stage URAT1‑targeted diaryl ureas [1]. A representative comparator from the patent literature, Compound 16 (URAT1 Inhibitor 5, CAS 2102670‑94‑8), exhibits sub‑micromolar URAT1 inhibition , indicating that the present compound’s 3.2 µM IC₅₀ represents a starting point for optimization rather than a best‑in‑class value. Nevertheless, the compound’s dual UT‑A1/URAT1 profile distinguishes it from most URAT1‑selective chemotypes that lack meaningful UT‑A1 activity.

URAT1 Urate transport Hyperuricemia

Physicochemical Differentiation from Sulfonamide‑Based URAT1 Inhibitors

With a molecular weight of 368.77 g·mol⁻¹, five hydrogen‑bond acceptors, and a calculated octanol‑water partition coefficient (cLogP) of approximately 2.5, the target compound adheres to all Lipinski rule‑of‑five parameters [1]. In contrast, sulfonamide‑containing URAT1 inhibitors of comparable potency (e.g., probenecid, MW 285; benzbromarone, MW 424) exhibit either lower ligand efficiency or idiosyncratic toxicity liabilities linked to the sulfonamide moiety. The absence of a sulfonamide group in the target compound reduces the risk of sulfonamide‑associated hypersensitivity reactions while maintaining a favorable physicochemical profile for oral bioavailability.

Drug‑likeness Physicochemical properties Sulfonamide replacement

Synthetic Tractability and Scaffold Modularity vs. Fused Heterocyclic UT Inhibitors

The urea bridge can be formed in a single step from commercially available 5‑chloro‑2,4‑dimethoxyaniline and 2,4‑dimethoxypyrimidin‑5‑amine using triphosgene or carbonyldiimidazole coupling chemistry, with reported solution‑phase yields exceeding 70% after chromatographic purification [1]. This two‑component modularity allows independent variation of the left‑hand phenyl ring and the right‑hand pyrimidine ring without altering the urea linker, enabling rapid library synthesis. By comparison, fused heterocyclic UT inhibitors (e.g., indolcarbonylchromenones) require multi‑step linear syntheses with limited diversification points, reducing their attractiveness for structure‑activity relationship (SAR) campaigns.

Synthetic accessibility Parallel synthesis Scaffold diversification

Database‑Curated Activity Reproducibility Across Independent Laboratories

The compound’s UT‑A1 IC₅₀ (5.0 µM) and URAT1 IC₅₀ (3.2 µM) have been curated in BindingDB from ChEMBL deposition records originating from two independent laboratories (San Francisco State University for UT‑A1 and Southern Medical University for URAT1) [1][2]. This inter‑laboratory concordance—where the compound shows reproducible activity within a narrow 3–5 µM range against two phylogenetically distinct solute carriers—provides higher confidence in the intrinsic biological activity than single‑laboratory reports. Many competing diaryl ureas in the preclinical literature lack such multi‑site validation, leaving their reported potencies susceptible to assay‑specific artifacts.

Reproducibility BindingDB Inter‑laboratory validation

Procurement‑Relevant Application Scenarios for 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea


UT‑A1‑Targeted Diuretic Lead Optimization Programs

The compound’s 5.0 µM UT‑A1 IC₅₀, combined with a measurable (2‑fold) selectivity over UT‑B, makes it a viable starting point for medicinal chemistry efforts seeking to develop urea‑transporter‑targeted diuretics (“urearetics”). Researchers can use the 2,4‑dimethoxypyrimidine‑5‑yl moiety as a privileged fragment for further elaboration aimed at widening the UT‑A1/UT‑B selectivity window [1][2]. The well‑characterized binding affinities allow reliable benchmarking of new analogs against a consistent reference standard.

Dual UT‑A1/URAT1 Pharmacological Probe for Cardiorenal Metabolic Studies

With validated inhibitory activity against both UT‑A1 (IC₅₀ = 5.0 µM) and URAT1 (IC₅₀ = 3.2 µM), this compound serves as a unique dual‑transporter probe for investigating the interplay between urea handling and urate reabsorption in the kidney [1][2]. Such a tool is particularly valuable for in vitro mechanistic studies using MDCK or HEK293 cell models, where simultaneous modulation of two distinct solute carriers can illuminate integrated renal transport physiology.

Non‑Sulfonamide URAT1 Inhibitor Scaffold for Gout and Hyperuricemia Research

The compound’s 3.2 µM URAT1 activity, achieved without a sulfonamide functional group, provides a safer structural alternative for groups screening URAT1 inhibitors that avoid sulfonamide‑associated hypersensitivity risks [1][2]. Its rule‑of‑five compliant physicochemical profile (MW = 368.77, cLogP ≈ 2.5) further supports its use in cellular assays requiring adequate aqueous solubility and membrane permeability.

Modular Urea Scaffold for Focused Kinase or Transporter Library Synthesis

The convergent synthetic route—coupling 5‑chloro‑2,4‑dimethoxyaniline with 2,4‑dimethoxypyrimidin‑5‑amine via a urea bridge—enables rapid parallel library generation [1]. Procurement of the parent compound as a core scaffold allows medicinal chemistry teams to independently vary both the phenyl and pyrimidine rings, accelerating SAR exploration for multiple transporter or kinase targets that recognize diaryl urea pharmacophores.

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